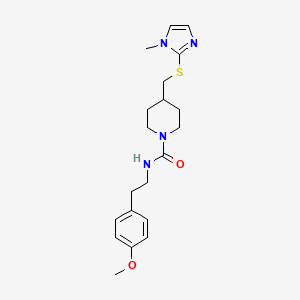

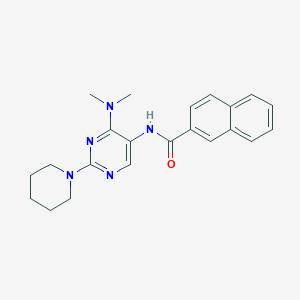

![molecular formula C17H16F3NOS B2972192 6-methyl-N-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 496799-25-8](/img/structure/B2972192.png)

6-methyl-N-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains a benzothiophene ring (a bicyclic compound with a benzene ring fused to a thiophene ring), a trifluoromethyl group attached to a phenyl ring, and a carboxamide group. The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its unique physicochemical properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a bicyclic ring system. The trifluoromethyl group is known to be electron-withdrawing, which could influence the reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific conditions and reagents used. The presence of the trifluoromethyl group could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect their solubility and stability .Scientific Research Applications

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives have demonstrated significant antibacterial and antifungal properties. These compounds' biological activities are attributed to their molecular structures, where specific ring systems are coplanar, enhancing their interaction with microbial cells. The intramolecular hydrogen bonding in these compounds stabilizes their molecular conformations, contributing to their biological efficacy. The antibacterial and antifungal activities of such derivatives suggest potential applications in developing new antimicrobial agents (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).

Synthesis and Chemical Reactivity

The synthetic versatility of tetrahydrobenzothiophene derivatives under microwave irradiation has been explored, leading to the creation of various carboxamide derivatives. These synthetic pathways provide a framework for developing novel compounds with potential applications in materials science and pharmaceuticals. The ability to generate diverse derivatives from a single precursor underlines the compound's utility in chemical synthesis (A. A. Abdalha, M. K. Abou El-Regal, M. A. El-Kassaby, A. Ali, 2011).

Antipathogenic Properties

New thiourea derivatives, featuring trifluoromethyl and other halogenated phenyl substituents, have been synthesized and characterized. These compounds exhibit significant antipathogenic activities, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The halogenation pattern on the phenyl ring plays a crucial role in determining the antipathogenic efficacy, highlighting the potential of these derivatives in addressing biofilm-related infections (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

Molecular Magnets

Tetranuclear Cu-Ln complexes synthesized using a trianionic ligand exhibit single molecule magnet (SMM) behavior. The ferromagnetic interactions mediated through phenoxo and amide bridges in these complexes make them interesting candidates for molecular magnet applications. The introduction of anisotropic lanthanide ions contributes to the SMM behavior, which is crucial for advancing magnetic storage technologies (J. Costes, S. Shova, W. Wernsdorfer, 2008).

Heterocyclic Synthesis

Thiophene-2-carboxamide serves as a versatile precursor for synthesizing a wide range of heterocyclic compounds with potential antibiotic and antibacterial properties. This highlights the compound's significance in medicinal chemistry for developing new therapeutic agents (G. Ahmed, 2007).

Future Directions

properties

IUPAC Name |

6-methyl-N-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NOS/c1-10-2-7-13-14(9-23-15(13)8-10)16(22)21-12-5-3-11(4-6-12)17(18,19)20/h3-6,9-10H,2,7-8H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELBVEMVLWFUGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC=C2C(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2972112.png)

![N-(4-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2972116.png)

![N-((6-ethoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2972121.png)

![9-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2972122.png)

![2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2972126.png)

![N'-[(Z)-phenylmethylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2972128.png)